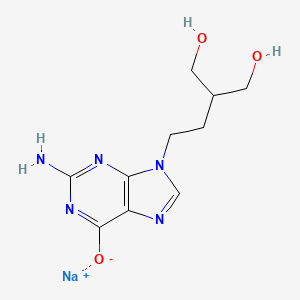

Sodium penciclovir

Description

Historical Trajectories in the Development of Anti-Herpesviral Agents

The quest for effective anti-herpesviral agents gained momentum in the mid-20th century. Early efforts focused on compounds like 5-iodo-2'-deoxyuridine (IDU), which demonstrated antiviral activity against Herpes Simplex Virus (HSV) but was limited by significant cytotoxicity, restricting its use primarily to topical applications elsevier.es. A pivotal breakthrough occurred with the discovery of acyclovir (B1169) in the late 1970s. Acyclovir's success was attributed to its selective mechanism of action, primarily targeting viral thymidine (B127349) kinase (TK) for activation, which minimized toxicity to host cells elsevier.esresearchgate.net. This selective approach set a precedent for the development of subsequent antiviral drugs. The success of acyclovir spurred extensive research into nucleoside analogues, leading to the exploration of various structural modifications aimed at improving efficacy, spectrum of activity, and pharmacokinetic properties against a range of herpesviruses, including HSV types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV) nih.govekb.eg.

Conceptual Framework of Nucleoside Analogue Antiviral Therapy

Nucleoside analogue antiviral therapy is predicated on the concept of molecular mimicry. These synthetic compounds are designed to resemble natural nucleosides, the essential components of viral DNA and RNA. Once inside an infected cell, nucleoside analogues undergo a series of intracellular phosphorylations, typically initiated by viral enzymes such as viral thymidine kinase, followed by cellular kinases, to form their active triphosphate metabolites drugbank.commdpi.comfda.govmdpi.comnih.govasm.org.

The activated triphosphate form of the nucleoside analogue then exerts its antiviral effect through two primary mechanisms:

Inhibition of Viral DNA Polymerase: The analogue triphosphate competes with natural deoxyguanosine triphosphate (dGTP) for binding to the viral DNA polymerase, thereby inhibiting the enzyme's activity and halting viral DNA synthesis researchgate.netdrugbank.comfda.gov.

Chain Termination: The analogue can be incorporated into the growing viral DNA chain. Due to structural modifications, such as the absence of a 3'-hydroxyl group, the analogue prevents the addition of subsequent nucleotides, leading to premature termination of viral DNA elongation mdpi.comnih.gov.

This selective activation and action, often dependent on viral enzymes, confer a degree of specificity, making these agents effective against viral replication while having a reduced impact on host cell DNA synthesis researchgate.netdrugbank.comfda.gov.

Evolution of Penciclovir (B1679225) within Acyclic Guanine (B1146940) Analogues Research

Penciclovir emerged from the ongoing research into acyclic guanine analogues, a class of compounds structurally related to acyclovir nih.govresearchgate.netresearchgate.net. It is a synthetic acyclic guanine derivative characterized by a carbocyclic ring system that replaces the furanose sugar found in natural nucleosides, with a methylene (B1212753) group replacing the oxygen in the acyclic sugar moiety nih.gov. This structural modification distinguishes it from acyclovir and contributes to its distinct pharmacological profile.

Penciclovir was developed as a potent antiviral agent against herpesviruses, particularly HSV-1 and HSV-2, and VZV nih.govdrugbank.comcaymanchem.com. Its development built upon the understanding of acyclovir's mechanism, leveraging the selective phosphorylation by viral thymidine kinase drugbank.comfda.govhres.ca. Research indicated that penciclovir triphosphate exhibited a longer intracellular half-life within infected cells compared to acyclovir triphosphate, potentially contributing to its sustained antiviral effect drugbank.com. While penciclovir itself has limited oral bioavailability, its development led to the creation of famciclovir (B1672041), an orally administered prodrug that is rapidly converted to penciclovir in vivo, enhancing its systemic therapeutic utility drugbank.comtaylorandfrancis.com. Sodium penciclovir represents a salt form of penciclovir, often utilized in specific pharmaceutical formulations to improve solubility or stability.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H14N5NaO3 |

|---|---|

Molecular Weight |

275.24 g/mol |

IUPAC Name |

sodium;2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]purin-6-olate |

InChI |

InChI=1S/C10H15N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-6,16-17H,1-4H2,(H3,11,13,14,18);/q;+1/p-1 |

InChI Key |

NMQFQBOIHUIALG-UHFFFAOYSA-M |

Canonical SMILES |

C1=NC2=C(N1CCC(CO)CO)N=C(N=C2[O-])N.[Na+] |

Origin of Product |

United States |

Preclinical Antiviral Spectrum and in Vitro Efficacy of Penciclovir

Activity against Herpes Simplex Viruses

Penciclovir (B1679225) is a potent inhibitor of both Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). nih.gov Its mechanism relies on selective phosphorylation by viral thymidine (B127349) kinase (TK) in infected cells, leading to the accumulation of penciclovir triphosphate. ncats.ionih.gov This active metabolite competitively inhibits viral DNA polymerase, thereby halting viral replication. ncats.io The triphosphate form of penciclovir exhibits significant stability within infected cells, with a prolonged intracellular half-life compared to that of acyclovir (B1169) triphosphate, which may confer a pharmacological advantage. nih.govnih.govnih.gov

Herpes Simplex Virus Type 1 (HSV-1) Antiviral Susceptibility

In vitro studies have consistently shown penciclovir's efficacy against HSV-1. In plaque reduction assays using laboratory and clinical isolates, the median 50% effective concentration (EC50) of penciclovir was 2 µM, with a range of 1.2 to 2.4 µM. ncats.io Other studies reported 50% infective doses (ID50) for clinical isolates of HSV-1 ranging from 0.5 to 0.8 µg/ml. nih.govnih.gov Another investigation found an EC50 value of 0.5 µg/ml for the HFEM strain of HSV-1. medchemexpress.com Cross-resistance is observed with acyclovir, as both drugs require the viral thymidine kinase for initial phosphorylation. asm.org

Herpes Simplex Virus Type 2 (HSV-2) Antiviral Susceptibility

Penciclovir is also effective against HSV-2. The median EC50 for HSV-2 isolates was found to be 2.6 µM, with a range of 1.6 to 11 µM. ncats.io Research measuring the 50% infective dose showed values between 1.3 to 2.2 µg/ml for clinical HSV-2 isolates. nih.govnih.gov An EC50 of 0.8 µg/ml was determined for the MS strain of HSV-2. medchemexpress.com In HSV-2 infected cells, penciclovir is phosphorylated effectively, and its triphosphate form has a half-life of 20 hours. nih.gov

| Virus | Strain | Assay | Value | Reference |

|---|---|---|---|---|

| HSV-1 | Clinical Isolates | ID50 | 0.5 - 0.8 µg/ml | nih.govnih.gov |

| HSV-1 | HFEM | EC50 | 0.5 µg/ml | medchemexpress.com |

| HSV-1 | Lab/Clinical Isolates | EC50 | 2 µM | ncats.io |

| HSV-2 | Clinical Isolates | ID50 | 1.3 - 2.2 µg/ml | nih.govnih.gov |

| HSV-2 | MS | EC50 | 0.8 µg/ml | medchemexpress.com |

| HSV-2 | Lab/Clinical Isolates | EC50 | 2.6 µM | ncats.io |

Activity against Varicella-Zoster Virus (VZV)

Penciclovir demonstrates good in vitro activity against the Varicella-Zoster Virus (VZV). researchgate.net The median 50% inhibitory concentration (IC50) of penciclovir for VZV in MRC-5 cells is reported as 4.0 µg/ml. nih.gov Another study determined an EC50 value of 2.4 µg/ml for the Ellen strain of VZV. medchemexpress.com Similar to its action in HSV-infected cells, penciclovir is phosphorylated by the VZV-encoded thymidine kinase. nih.gov The resulting penciclovir triphosphate has a half-life of 7 hours in VZV-infected cells. nih.govnih.gov This persistence is a notable feature, as the concentration of penciclovir-triphosphate can be significantly greater than that of acyclovir-triphosphate within VZV-infected cells. researchgate.net Studies comparing the two compounds found them to be equally effective in reducing the number of VZV-infected cells and VZV DNA synthesis under continuous treatment conditions. researchgate.net

| Virus | Strain | Cell Line | Assay | Value | Reference |

|---|---|---|---|---|---|

| VZV | Not Specified | MRC-5 | IC50 | 4.0 µg/ml | nih.gov |

| VZV | Ellen | Not Specified | EC50 | 2.4 µg/ml | medchemexpress.com |

Activity against Epstein-Barr Virus (EBV)

Penciclovir is an inhibitor of the productive replication cycle of the Epstein-Barr Virus (EBV). asm.org Research shows it has good activity against EBV, comparable to acyclovir in some assays. researchgate.net In one study, penciclovir was found to reduce the expression of the EBV capsid antigen, with an estimated 50% effective concentration (EC50) of 3 to 4 µg/ml. asm.org Another, more recent study reported a 50% inhibitory concentration (IC50) of 2.0 µM. pnas.org It is important to note that penciclovir's activity is directed against the lytic phase of the virus; it does not affect established latent EBV infection. asm.org

| Virus | Assay | Value | Reference |

|---|---|---|---|

| EBV | EC50 | 3 - 4 µg/ml | asm.org |

| EBV | IC50 | 2.0 µM | pnas.org |

Broad-Spectrum Herpesvirus Efficacy (e.g., Cytomegalovirus, Bovine Herpesvirus-1, Equine Herpesvirus-1, Feline Herpesvirus-1, Simian Varicella Virus)

The antiviral activity of penciclovir extends to a broader range of herpesviruses beyond HSV and VZV. medchemexpress.com However, its potency varies significantly among different viruses. It exhibits only slight activity against human Cytomegalovirus (CMV), with a reported EC50 of 52 µg/ml for the AD-169 strain. medchemexpress.comresearchgate.net In contrast, it shows more potent activity against several animal herpesviruses. In vitro testing has determined EC50 values of 1.2 µg/ml for Bovine Herpesvirus-1 (BHV-1), 0.9 µg/ml for Equine Herpesvirus-1 (EHV-1), and 1.6 µg/ml for Feline Herpesvirus-1 (FHV-1). medchemexpress.com Its activity against Simian Varicella Virus (SVV) is low, with an EC50 value greater than 100 µg/ml. medchemexpress.com

| Virus | Strain | Assay | Value (µg/ml) | Reference |

|---|---|---|---|---|

| Cytomegalovirus (CMV) | AD-169 | EC50 | 52 | medchemexpress.com |

| Bovine Herpesvirus-1 (BHV-1) | Oxford 1964 | EC50 | 1.2 | medchemexpress.com |

| Equine Herpesvirus-1 (EHV-1) | Quai Hals | EC50 | 0.9 | medchemexpress.com |

| Feline Herpesvirus-1 (FHV-1) | B927 | EC50 | 1.6 | medchemexpress.com |

| Simian Varicella Virus (SVV) | Not Specified | EC50 | >100 | medchemexpress.com |

Efficacy against Hepatitis Viruses (e.g., Hepatitis B Virus, Duck Hepatitis B Virus)

Beyond herpesviruses, penciclovir has been identified as a potent and selective inhibitor of Hepatitis B Virus (HBV) replication. nih.govnih.gov In studies using cultured human hepatoblastoma (2.2.15) cells, which chronically produce HBV, penciclovir effectively suppressed viral activity. The concentration at which a 10-fold decrease in intracellular HBV DNA was observed (EC90) was 1.6 µM. nih.gov It was even more potent in inhibiting the release of extracellular virions, with an EC90 of 0.7 µM. nih.gov The activity of penciclovir against HBV is a distinct feature not shared by some other antiherpetic nucleoside analogues like acyclovir. nih.gov

| Virus | Endpoint | Cell Line | Assay | Value | Reference |

|---|---|---|---|---|---|

| Hepatitis B Virus (HBV) | Intracellular HBV DNA Reduction | Human Hepatoblastoma (2.2.15) | EC90 | 1.6 µM | nih.gov |

| Hepatitis B Virus (HBV) | Extracellular Virion Release | Human Hepatoblastoma (2.2.15) | EC90 | 0.7 µM | nih.gov |

Comparative Antiviral Profiling with Established Antivirals

The antiviral activity of penciclovir has been extensively evaluated and compared with other established antiviral agents, most notably acyclovir, across a range of in vitro assays. These studies provide a detailed picture of its relative potency and efficacy against various herpesviruses.

Viral yield reduction assays measure the quantity of infectious virus particles produced in the presence of an antiviral compound. In a 24-hour virus yield reduction assay using MRC-5 cells infected with herpes simplex virus type 1 (HSV-1) strain SC16, penciclovir demonstrated greater activity than acyclovir. The 99% effective concentrations (EC99) were 0.6 mg/L for penciclovir and 1.1 mg/L for acyclovir. nih.govresearchgate.net

Further studies involving a 72-hour yield reduction assay with MRC-5 cells infected at a low multiplicity of infection (0.01 pfu/cell) with either HSV-1 or HSV-2 showed that penciclovir was significantly more effective than acyclovir at reducing the production of infectious virus at concentrations of 1 mg/L, 3 mg/L, and 10 mg/L. oup.com The superiority of penciclovir in these assays, particularly under conditions of low viral load and extended exposure, is a notable finding. oup.com The activity of penciclovir in this assay format is inversely related to the multiplicity of infection. nih.govresearchgate.net

Interestingly, the choice of host cell line can influence the comparative outcomes. While penciclovir showed better activity in MRC-5 cells, experiments using other cell lines have sometimes yielded different results, highlighting the importance of the experimental system in assessing antiviral potency. researchgate.netnih.gov

Table 1: Comparative Efficacy of Penciclovir and Acyclovir in Viral Yield Reduction Assays against HSV-1 (SC16) in MRC-5 Cells

| Assay Type | Compound | EC99 (mg/L) | Reference |

|---|---|---|---|

| 24-hour Viral Yield Reduction | Penciclovir | 0.6 | nih.govresearchgate.net |

| 24-hour Viral Yield Reduction | Acyclovir | 1.1 | nih.govresearchgate.net |

Plaque reduction assays are a standard method for determining the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50). In comparative studies against HSV-1 strain SC16 in MRC-5 cells, penciclovir and acyclovir exhibited similar activities. The EC50 for penciclovir was 0.8 mg/L, while for acyclovir it was 0.6 mg/L. nih.gov This suggests that in this particular assay, the two compounds have comparable potency in preventing the spread of the virus from cell to cell. nih.gov

However, other studies have reported some variability. For instance, against a range of clinical isolates of HSV-1, acyclovir was found to be marginally more active than penciclovir in plaque reduction assays. oup.com Conversely, against cell-free virus preparations of Varicella-Zoster Virus (VZV), both drugs showed comparable activity. nih.gov It is also noteworthy that against HSV-2 isolates, acyclovir was significantly more active than penciclovir in this assay format. nih.gov

Table 2: Comparative Efficacy of Penciclovir and Acyclovir in Plaque Reduction Assays against HSV-1 (SC16) in MRC-5 Cells

| Compound | EC50 (mg/L) | Reference |

|---|---|---|

| Penciclovir | 0.8 | nih.gov |

| Acyclovir | 0.6 | nih.gov |

Viral antigen inhibition assays quantify the reduction in the expression of viral proteins within infected cells following treatment with an antiviral agent. When compared against HSV-1 strain SC16 in MRC-5 cells, penciclovir and acyclovir demonstrated nearly identical activity. The EC50 values were 0.6 mg/L for penciclovir and 0.7 mg/L for acyclovir. nih.gov This indicates that both compounds are equally effective at suppressing the production of new viral components at the protein level under these conditions. oup.com Similar to the viral yield reduction assay, the activity of penciclovir in the viral antigen inhibition assay was found to be inversely related to the multiplicity of infection. nih.govresearchgate.net

Table 3: Comparative Efficacy of Penciclovir and Acyclovir in Viral Antigen Inhibition Assays against HSV-1 (SC16) in MRC-5 Cells

| Compound | EC50 (mg/L) | Reference |

|---|---|---|

| Penciclovir | 0.6 | nih.gov |

| Acyclovir | 0.7 | nih.gov |

The primary mechanism of action for both penciclovir and acyclovir is the inhibition of viral DNA synthesis. Assays that directly measure this effect provide crucial insights into their antiviral activity. In a 24-hour viral DNA inhibition assay using MRC-5 cells infected with HSV-1 strain SC16, penciclovir was found to be more potent than acyclovir. The EC50 of penciclovir was 0.01 mg/L, compared to 0.06 mg/L for acyclovir. nih.gov This five-fold greater potency of penciclovir in inhibiting the replication of the viral genome is a significant finding. oup.com

This enhanced activity is attributed to the more efficient phosphorylation of penciclovir to its active triphosphate form within herpesvirus-infected cells and the greater stability of penciclovir-triphosphate. researchgate.netnih.gov Unlike other assays, the inhibitory effect of penciclovir on viral DNA synthesis is less affected by the initial multiplicity of infection. nih.govresearchgate.net Studies on Epstein-Barr virus (EBV) also showed that penciclovir and acyclovir had comparable inhibitory effects on viral DNA synthesis. nih.gov

Table 4: Comparative Efficacy of Penciclovir and Acyclovir in Viral DNA Synthesis Inhibition Assays against HSV-1 (SC16) in MRC-5 Cells

| Compound | EC50 (mg/L) | Reference |

|---|---|---|

| Penciclovir | 0.01 | nih.gov |

| Acyclovir | 0.06 | nih.gov |

Selective Toxicity to Virally Infected Cells

A critical feature of an effective antiviral agent is its ability to target virally infected cells while exhibiting minimal toxicity to uninfected host cells. Penciclovir demonstrates a high degree of selective toxicity. newdrugapprovals.org This selectivity is primarily due to its mechanism of activation. Penciclovir is a prodrug that requires phosphorylation to become active. This phosphorylation is efficiently carried out by a virus-encoded enzyme, thymidine kinase, which is present only in infected cells. patsnap.comdergipark.org.tr

Cellular kinases in uninfected cells phosphorylate penciclovir to a much lesser extent. newdrugapprovals.org As a result, the active form, penciclovir-triphosphate, accumulates to high concentrations specifically in infected cells. nih.gov This active metabolite then selectively inhibits the viral DNA polymerase, with a much lower affinity for cellular DNA polymerases. nih.govnewdrugapprovals.org

The combination of preferential activation in infected cells and specific targeting of the viral replication machinery results in negligible cytotoxicity to healthy, uninfected cells. newdrugapprovals.org Studies have shown that the concentration of penciclovir required to inhibit cell growth is significantly higher than that needed for antiviral activity. For instance, the 50% cell growth inhibitory concentration of penciclovir for P3HR-1 and Raji cells was greater than 100 micrograms/ml, demonstrating its selective action against Epstein-Barr virus. nih.gov This high therapeutic index is a key characteristic of penciclovir as a safe and effective antiviral compound.

Molecular Mechanisms of Penciclovir S Antiviral Action

Intracellular Phosphorylation and Activation Pathways

Penciclovir (B1679225) itself is an inactive prodrug that must be converted into its active form within virus-infected cells. This activation process involves sequential phosphorylation steps, initiated by viral enzymes and completed by host cellular kinases.

Viral Thymidine (B127349) Kinase-Dependent Monophosphorylation: The Rate-Limiting Step

Upon entering a virally infected cell, penciclovir is selectively phosphorylated by viral thymidine kinase (TK) to form penciclovir monophosphate (PCV-MP) e-lactancia.orgdrugbank.comtargetmol.comfda.govhres.cafda.govncats.iomdpi.comwikipedia.orgresearchgate.netkarger.comresearchgate.net. This initial phosphorylation step is critical for the drug's specificity, as viral TK exhibits a much higher affinity for penciclovir than host cellular kinases wikipedia.org. Consequently, this viral TK-mediated monophosphorylation is considered the rate-limiting step in penciclovir's activation pathway wikipedia.orgnih.gov. The dependence on viral TK means that penciclovir is essentially inactive against herpes simplex virus strains that lack functional thymidine kinase karger.com. Mutations affecting viral TK can therefore lead to resistance to penciclovir e-lactancia.orgfda.gov.

Host Cellular Kinase-Mediated Di- and Triphosphorylation

Following the initial monophosphorylation by viral TK, PCV-MP undergoes further phosphorylation by host cellular kinases. These cellular enzymes sequentially convert PCV-MP to penciclovir diphosphate (B83284) (PCV-DP) and subsequently to the fully active antiviral agent, penciclovir triphosphate (PCV-TP) e-lactancia.orgdrugbank.comtargetmol.comfda.govhres.cafda.govncats.iomdpi.comwikipedia.orgresearchgate.netkarger.comresearchgate.net. The cellular kinases involved include guanosine (B1672433) monophosphate kinase (or guanylate kinase) and nucleoside 5′-diphosphate kinase researchgate.net. The slower rate of phosphorylation by cellular kinases compared to viral TK contributes to the drug's selective accumulation in infected cells, thereby minimizing toxicity to uninfected host cells wikipedia.org.

Interaction with Viral DNA Polymerase

The active metabolite, penciclovir triphosphate (PCV-TP), exerts its antiviral effect by directly interfering with viral DNA replication.

Competitive Inhibition with Deoxyguanosine Triphosphate (dGTP)

Penciclovir triphosphate (PCV-TP) is structurally similar to deoxyguanosine triphosphate (dGTP), a natural substrate utilized by viral DNA polymerases for DNA synthesis soton.ac.ukeuropa.eu. This structural resemblance allows PCV-TP to act as a competitive inhibitor of viral DNA polymerases, including those from HSV-1 and HSV-2 drugbank.comtargetmol.comfda.govfda.govncats.iomdpi.comwikipedia.orgeuropa.euasm.orgdoctorlib.org. By competing with dGTP for binding to the polymerase's active site, PCV-TP effectively reduces the incorporation of natural nucleotides into the growing viral DNA strand researchgate.neteuropa.eu. Biochemical studies have quantified this inhibitory action, reporting that PCV-TP inhibits HSV-1 and HSV-2 DNA polymerases with Ki values of 8.5 µM and 5.8 µM, respectively, when competing with dGTP asm.orgnih.gov. In contrast, acyclovir (B1169) triphosphate (ACV-TP) exhibits a Ki value of 0.07 µM against these viral enzymes asm.orgnih.gov. Notably, PCV-TP demonstrates significantly lower affinity for cellular DNA polymerase alpha, with Ki values of 175 µM for HSV-1 and 3.8 µM for cellular DNA polymerase alpha, highlighting its selective targeting of viral enzymes asm.orgnih.gov.

Modulation of Viral DNA Chain Elongation and Replication

The competitive inhibition of viral DNA polymerase by PCV-TP leads to the disruption of viral DNA synthesis and replication drugbank.comtargetmol.comfda.govfda.govncats.iomdpi.comwikipedia.orgkarger.comeuropa.eu. Unlike some other nucleoside analogues that act as obligate chain terminators, penciclovir triphosphate is not immediately incorporated as a chain-terminating event. Although it is incorporated into the nascent viral DNA strand, the presence of a 3'-hydroxyl group allows for continued, albeit modulated, chain elongation researchgate.net. This incorporation results in a slowdown of viral DNA chain elongation researchgate.neteuropa.eu. This mechanism, which provides prolonged inhibition without immediate chain termination, is a key characteristic of penciclovir's action . Ultimately, the impaired DNA synthesis effectively halts viral replication drugbank.comtargetmol.comfda.govfda.govncats.iomdpi.comwikipedia.orgkarger.comeuropa.eu.

Intracellular Pharmacodynamics in Infected Cells

Data Tables

The following tables summarize key data related to penciclovir's antiviral activity and pharmacodynamics.

Table 1: In Vitro Antiviral Activity of Penciclovir Against Herpes Simplex Viruses

| Virus Strain | Median EC50 (µM) | Range (µM) | n | Reference |

| HSV-1 (wild type) | 2.0 | 1.2 - 2.4 | 7 | e-lactancia.orgncats.io |

| HSV-2 (wild type) | 2.6 | 1.6 - 11 | 6 | e-lactancia.orgncats.io |

Table 2: Inhibition Constants (Ki) of Penciclovir Triphosphate (PCV-TP) and Acyclovir Triphosphate (ACV-TP) Against Viral and Cellular DNA Polymerases

| Enzyme Target | Inhibitor | Ki (µM) | Reference |

| HSV-1 DNA Polymerase (with dGTP) | PCV-TP | 8.5 | asm.orgnih.gov |

| HSV-2 DNA Polymerase (with dGTP) | PCV-TP | 5.8 | asm.orgnih.gov |

| HSV-1/HSV-2 DNA Polymerase (with dGTP) | ACV-TP | 0.07 | asm.orgnih.gov |

| Cellular DNA Polymerase α | PCV-TP | 175 | asm.orgnih.gov |

| Cellular DNA Polymerase α | ACV-TP | 3.8 | asm.orgnih.gov |

Table 3: Intracellular Half-Life of Penciclovir Triphosphate (PCV-TP) in Virus-Infected Cells

| Infected Cell Type | Half-Life (hours) | Reference |

| HSV-1 infected | 10 | e-lactancia.orgdrugbank.comhres.cafda.govwikipedia.orgasm.orgnih.gov |

| HSV-2 infected | 20 | e-lactancia.orgdrugbank.comhres.cafda.govwikipedia.orgkarger.comasm.orgnih.gov |

| VZV infected | 7 | hres.caasm.orgnih.gov |

Intracellular Retention Kinetics of Penciclovir Triphosphate

Following its entry into cells and subsequent phosphorylation, penciclovir is converted to its active form, penciclovir triphosphate (PCV-TP). A key characteristic contributing to penciclovir's sustained antiviral effect is the prolonged intracellular half-life of PCV-TP compared to that of acyclovir triphosphate (ACV-TP). This extended retention within the cellular environment allows PCV-TP to exert its inhibitory action on viral replication for a significant duration.

Studies have demonstrated notable differences in the intracellular stability of these active metabolites across various herpesviruses:

| Virus Type | Compound | Intracellular Half-life (hours) |

| HSV-1 | Penciclovir Triphosphate (PCV-TP) | 10 |

| HSV-2 | Penciclovir Triphosphate (PCV-TP) | 20 |

| VZV | Penciclovir Triphosphate (PCV-TP) | 7 |

| HSV-1 | Acyclovir Triphosphate (ACV-TP) | 1 |

| HSV-2 | Acyclovir Triphosphate (ACV-TP) | 1 |

| VZV | Acyclovir Triphosphate (ACV-TP) | 1 |

Note: Data is compiled from multiple sources, with some studies reporting a range of 10-20 hours for PCV-TP in HSV-infected cells hres.caresearchgate.net.

Differential Accumulation and Specificity within Infected Cellular Environments

Penciclovir exhibits remarkable selectivity, primarily accumulating and exerting its effects within virus-infected cells. This specificity is largely mediated by the initial phosphorylation step, which is critically dependent on viral enzymes.

Upon entering both infected and uninfected cells, penciclovir is a substrate for phosphorylation. However, the process is significantly more efficient in cells infected with herpesviruses due to the presence of viral thymidine kinase (TK). Viral TK acts as a crucial catalyst, rapidly phosphorylating penciclovir to penciclovir monophosphate hres.capatsnap.comnih.gov. Subsequently, cellular kinases further phosphorylate the monophosphate to the active penciclovir triphosphate (PCV-TP) hres.capatsnap.comnih.gov.

In contrast, uninfected host cells possess significantly lower levels of TK activity, leading to very limited phosphorylation of penciclovir. Consequently, the concentrations of PCV-TP in uninfected cells are barely detectable, typically around 1 pmol/10^6 cells nih.govasm.org. This differential activation pathway ensures that the pharmacologically active form of the drug is preferentially generated and concentrated within the target virus-infected cells stanford.edupatsnap.com. This selective activation by viral TK is a cornerstone of penciclovir's favorable therapeutic index, as it minimizes exposure of healthy host cells to the active metabolite patsnap.com.

Limited Interaction with Host Cellular DNA Polymerases

Once converted to penciclovir triphosphate (PCV-TP), the compound exerts its antiviral effect by interfering with viral DNA replication. PCV-TP functions as a competitive inhibitor of viral DNA polymerase, directly competing with the natural substrate, deoxyguanosine triphosphate (dGTP) researchgate.nethres.cae-lactancia.org. This competitive binding reduces the incorporation of natural nucleotides into the nascent viral DNA chain.

Furthermore, PCV-TP can be incorporated into the viral DNA strand. Unlike acyclovir triphosphate, which acts as an obligate chain terminator by lacking a 3'-hydroxyl group, PCV-TP allows for limited chain elongation after its incorporation hres.canih.gov. Despite this difference in chain termination activity, PCV-TP remains an effective inhibitor of viral DNA synthesis and replication.

Mechanisms of Viral Resistance to Penciclovir

Mutations in Viral Thymidine (B127349) Kinase Genes

The most common mechanism of resistance to penciclovir (B1679225) involves mutations within the viral thymidine kinase (TK) gene, designated as UL23 in herpes simplex virus (HSV). asm.orgnih.gov The viral TK is responsible for the initial, essential phosphorylation of penciclovir, converting it into penciclovir-monophosphate. patsnap.comasm.org Cellular enzymes then further phosphorylate it to the active triphosphate form. asm.orgmdpi.com Mutations in the TK gene can impair or abolish this activation step, rendering the drug ineffective. asm.org These mutations account for approximately 95% of clinical resistance to nucleoside analogues like penciclovir and acyclovir (B1169). nih.govasm.org Resistance-conferring mutations can manifest as several distinct phenotypes.

The thymidine kinase-negative (TK-) phenotype is characterized by the complete or near-complete absence of TK enzyme activity. asm.orgasm.org Viruses with this phenotype are unable to phosphorylate penciclovir, preventing its activation. asm.org This is the most common resistance phenotype observed in laboratory and clinical settings. nih.gov The genetic basis for the TK- phenotype often involves frameshift mutations caused by the insertion or deletion of one or two nucleotides. nih.gov These mutations frequently occur within homopolymeric runs of guanine (B1146940) (G) or cytosine (C) bases in the TK gene, which are known mutational hotspots. nih.govnih.gov Such frameshifts typically lead to the introduction of a premature stop codon, resulting in the production of a truncated, non-functional TK protein. asm.org

The thymidine kinase-partial (TKP) phenotype, also referred to as TK-low-producer, describes viral mutants that express significantly reduced levels of TK activity. nih.govasm.orgasm.org While not completely absent, the diminished enzymatic function leads to inefficient phosphorylation of penciclovir. This results in lower intracellular concentrations of the active penciclovir triphosphate, which is insufficient to effectively inhibit viral DNA replication, thereby conferring a resistance phenotype. nih.gov

In the case of the thymidine kinase-altered (TKA) phenotype, the mutant TK enzyme retains its ability to phosphorylate the natural substrate, thymidine, but loses the ability to recognize and phosphorylate specific nucleoside analogues like penciclovir or acyclovir. nih.govasm.orgasm.org This altered substrate specificity is typically the result of point mutations that cause single amino acid substitutions in critical regions of the enzyme, such as the ATP-binding site or the nucleoside-binding site. asm.orgnih.gov For instance, a mutation at cysteine 336 has been shown to result in a TKA phenotype in a clinical HSV-2 isolate. nih.gov These mutants can replicate effectively but are resistant to TK-dependent antiviral drugs. nih.gov

| Phenotype | Description | Common Genetic Basis |

| TK-Negative (TK-) | Complete or near-complete loss of thymidine kinase activity. | Frameshift mutations (insertions/deletions) leading to premature stop codons and truncated proteins. nih.govnih.govnih.govasm.org |

| TK-Partial (TKP) | Significantly reduced levels of thymidine kinase activity. | Point mutations or other alterations that decrease enzyme production or stability. nih.govasm.orgasm.org |

| TK-Altered (TKA) | Retains ability to phosphorylate thymidine but not penciclovir/acyclovir. | Point mutations causing amino acid substitutions in substrate-binding sites, altering specificity. nih.govasm.orgasm.org |

Mutations in Viral DNA Polymerase Genes

A less common but significant mechanism of resistance involves mutations in the viral DNA polymerase gene (UL30 in HSV). asm.orgnih.gov The viral DNA polymerase is the ultimate target for the active form of penciclovir (penciclovir triphosphate). asm.orgasm.org Mutations in this enzyme can confer resistance even if penciclovir is successfully activated by viral TK. These mutations can alter the enzyme's structure in a way that reduces the binding affinity of penciclovir triphosphate, preventing it from effectively competing with the natural nucleotide, dGTP. nih.govoup.com

Resistance mutations in the DNA polymerase gene often cluster in highly conserved regions that are crucial for the enzyme's function, particularly domains II, III, and VI. nih.govnih.gov Recent studies using advanced imaging techniques have revealed that resistance can also arise from mutations located far from the drug-binding site. technologynetworks.com These distant mutations can alter the conformational dynamics of the polymerase, preventing the "fingers" of the enzyme from closing onto the incorporated drug, which is a necessary step to halt DNA replication. technologynetworks.com

Cross-Resistance Profiles with Other Nucleoside Analogues (e.g., Acyclovir)

Due to their similar mechanisms of activation and action, there is a high degree of cross-resistance between penciclovir and acyclovir. asm.orgnih.gov

TK-Deficient Mutants: Viral isolates with TK-negative or TK-partial phenotypes are invariably cross-resistant to both penciclovir and acyclovir because the activation of both drugs is dependent on a functional viral TK. asm.org These mutants, however, typically remain susceptible to antivirals with different mechanisms of action, such as foscarnet, which directly inhibits the DNA polymerase without needing prior activation by TK. nih.govoup.com

TK-Altered and DNA Polymerase Mutants: The cross-resistance profile for TKA and DNA polymerase mutants can be more complex. nih.gov Certain TKA mutants may exhibit altered specificity that affects the phosphorylation of acyclovir more than penciclovir, or vice versa. nih.gov Similarly, specific amino acid substitutions in the DNA polymerase may reduce its affinity for one drug triphosphate more than the other. nih.gov Studies have shown that some acyclovir-resistant DNA polymerase mutants can remain sensitive or even become hypersensitive to penciclovir. nih.gov

In Vitro Selection and Characterization of Resistant Viral Isolates

The mechanisms of penciclovir resistance are often studied through the in vitro selection and analysis of resistant viral strains. oup.comnih.gov This process typically involves the serial passage of a virus in cell culture in the presence of gradually increasing concentrations of the antiviral agent. nih.gov This method applies selective pressure, favoring the growth and eventual dominance of viral variants that harbor resistance-conferring mutations. nih.gov

Once a resistant viral population is isolated, it is characterized both phenotypically and genotypically.

Phenotypic Characterization: The level of resistance is quantified using assays such as the plaque reduction assay. asm.org This method determines the 50% inhibitory concentration (IC₅₀), which is the drug concentration required to reduce the formation of viral plaques by 50% compared to a no-drug control. An isolate is typically classified as resistant if its IC₅₀ is significantly higher (e.g., >10-fold) than that of the parental wild-type virus. nih.gov

Genotypic Characterization: To identify the underlying genetic changes, the TK and DNA polymerase genes of the resistant isolates are sequenced. nih.govnih.gov The identified nucleotide changes are then analyzed to determine the resulting amino acid substitutions, frameshifts, or truncations that are responsible for the resistance phenotype. nih.gov

A study comparing HSV mutants selected in vitro with either penciclovir or acyclovir found that while both drugs selected for TK-deficient mutants, the locations and types of mutations differed. Acyclovir-selected HSV-1 mutants commonly had frameshift mutations in G:C homopolymeric regions, whereas penciclovir-selected mutants had mutations distributed throughout the TK gene, which were more often non-conservative amino acid changes. nih.gov

| Drug Used for Selection | Virus Type | Primary Gene Mutated | Common Mutation Type/Location |

| Penciclovir | HSV-1 | Thymidine Kinase (TK) | Non-conservative amino acid changes, distributed throughout the gene. nih.gov |

| Acyclovir | HSV-1 | Thymidine Kinase (TK) | Frameshift mutations, often in G:C homopolymeric "hot spots". nih.gov |

Preclinical Assessment of Resistant Viral Strain Pathogenicity

Detailed Research Findings

Preclinical evaluations, primarily in murine models, have consistently shown that the most common form of penciclovir-resistant HSV, the thymidine kinase-negative (TKN) mutant, exhibits significantly reduced pathogenicity. nih.gov This attenuation is a direct consequence of the mutation in the viral TK gene, which, while conferring resistance, impairs the virus's ability to replicate efficiently in certain host cells, particularly neurons.

Herpes Simplex Virus (HSV) Mutants:

TK-Negative (TKN) Mutants: Strains of HSV with mutations leading to a lack of TK activity are the predominant phenotype selected by penciclovir. nih.gov In mouse models, these TKN mutants demonstrate markedly reduced virulence and are less capable of establishing and reactivating from a latent state in the trigeminal ganglia. nih.govasm.orgoup.com

TK-Partial (TKP) Mutants: Mutants with altered TK that result in partial enzyme activity show a more varied pathogenicity profile. While they may exhibit some reduction in virulence compared to wild-type virus, they are generally more pathogenic than TKN mutants and often retain the ability to reactivate from latency. nih.gov In one study, a TK partial mutant of HSV-1 exhibited near wild-type neurovirulence following intracerebral inoculation in mice. nih.gov

DNA Polymerase (Pol) Mutants: Resistance can also arise from mutations in the viral DNA polymerase gene. These mutants display a range of pathogenic phenotypes. Some DNA polymerase mutants show modest to severe attenuation of neurovirulence. asm.orgnih.gov Studies involving corneal inoculation in mice found that certain polymerase mutants had modest deficits in their ability to replicate acutely in the ganglion and to reactivate from latency. nih.gov

Varicella-Zoster Virus (VZV) Mutants:

In vitro studies on VZV have revealed a key difference in the selection of resistant mutants between penciclovir and acyclovir. mdpi.com While acyclovir pressure predominantly selects for TK-deficient mutants, penciclovir pressure tends to select for mutants with alterations in the viral DNA polymerase. mdpi.comnih.gov The in vivo pathogenicity of these specific penciclovir-selected VZV DNA polymerase mutants has been less extensively characterized in animal models compared to HSV mutants.

The reduced pathogenicity of most drug-resistant HSV mutants, as observed in animal models, may contribute to the limited clinical impact of resistance in many settings. asm.org However, the potential for resistant strains to retain virulence, particularly TKP and certain DNA polymerase mutants, underscores the importance of ongoing surveillance and preclinical assessment.

Data Tables

The following tables summarize key findings from preclinical studies on the pathogenicity of penciclovir-resistant viral strains.

Table 1: Pathogenicity of Penciclovir-Resistant Herpes Simplex Virus (HSV) Mutants in Preclinical Models

| Mutant Type | Common Penciclovir Resistance Level | Pathogenicity Phenotype (Compared to Wild-Type) | Latency and Reactivation Capability |

|---|---|---|---|

| TK-Negative (TKN) | High | Markedly reduced virulence; modest attenuation of neurovirulence. nih.govnih.gov | Poor efficiency in establishing latency and reactivating. asm.orgoup.com |

| TK-Partial (TKP) | Low to Moderate | Some reduction in pathogenicity, but can exhibit near wild-type neurovirulence. nih.govnih.gov | Generally able to reactivate from latency. nih.gov |

| DNA Polymerase (Pol) Mutant | Modest | Modest to severe attenuation of neurovirulence; modest deficits in acute replication in ganglia. asm.orgnih.gov | Reduced ability to reactivate from latency in some mutants. nih.gov |

Table 2: Primary Resistant Phenotypes of Varicella-Zoster Virus (VZV) Selected In Vitro

| Antiviral Agent | Primary Resistant Genotype Selected | Resulting Cross-Resistance Profile |

|---|---|---|

| Penciclovir | DNA Polymerase mutants. mdpi.comnih.gov | Resistant to penciclovir, acyclovir, and foscarnet. nih.gov |

| Acyclovir | Thymidine Kinase (TK) mutants. mdpi.comnih.gov | Cross-resistant to other TK-dependent drugs. nih.gov |

Synthetic Chemistry and Derivatization Strategies for Penciclovir

Methodologies for the Core Guanine (B1146940) Moiety Synthesis

The synthesis of penciclovir (B1679225) hinges on the effective construction of the 9-substituted guanine core. A common starting material for this process is 2-amino-6-chloropurine (ACP), which provides a versatile scaffold for introducing the necessary functional groups. newdrugapprovals.org However, the direct alkylation of guanine derivatives presents significant challenges, primarily concerning regioselectivity. newdrugapprovals.orgresearchgate.net

Regioselective N-Alkylation Challenges and Solutions (N7 vs. N9)

A primary obstacle in the synthesis of penciclovir and related nucleoside analogues is controlling the site of alkylation on the purine ring. Direct alkylation of guanine or its precursors, such as 2-amino-6-chloropurine, can lead to a mixture of N9 and N7 isomers. newdrugapprovals.org The therapeutically active form is the N9 isomer, and separation of the undesired N7 byproduct can be difficult and costly, making it unsuitable for large-scale production. newdrugapprovals.org

Under typical alkylation conditions, the ratio of the desired N9 isomer to the N7 isomer is often low, sometimes less than 6:1. newdrugapprovals.org To overcome this, several strategies have been developed to enhance N9 regioselectivity:

Modification of Purine Precursors: One effective approach involves using precursors with bulky protecting groups that sterically hinder the N7 position. For instance, N2-acetyl-7-benzylguanine has been used as a starting material, where the benzyl group at N7 directs alkylation specifically to the N9 position. nih.govtandfonline.com This method results in a good yield of the desired N9-alkylated product and avoids the need for chromatographic separation. researchgate.net

Side Chain Structure Modification: The structure of the alkylating side chain itself can influence the N9/N7 ratio. Utilizing side chains with specific functional groups or larger steric profiles can favor N9 substitution. researchgate.net

Advanced Protecting Groups: Protecting the exocyclic amino group of 2-amino-6-chloropurine with two tert-butoxycarbonyl (Boc) groups significantly improves its solubility in solvents favored for the Mitsunobu reaction and shows excellent N9 selectivity when coupling with various alcohols. academax.comzju.edu.cn This bis-Boc protection strategy effectively prevents the formation of the N7-alkylated byproduct. researchgate.net

Reaction Condition Optimization: Careful selection of solvents, bases, and temperature can also influence the regioselectivity of the alkylation reaction. researchgate.net

| Strategy | Description | Key Advantage | Reference |

|---|---|---|---|

| Use of N2-acetyl-7-benzylguanine | The benzyl group at the N7 position sterically blocks alkylation at this site, directing it to the N9 position. | High N9 regioselectivity, avoids chromatography. | nih.gov |

| Bis-Boc Protection | Protection of the 2-amino group of 2-amino-6-chloropurine with two Boc groups. | Excellent N9 selectivity and improved solubility for Mitsunobu reaction. | academax.com |

| Side Chain Modification | Altering the structure of the acyclic side chain to sterically favor N9 attack. | Improved N9/N7 product ratio. | researchgate.net |

Stereoselective Synthesis of the Acyclic Side Chain

The acyclic side chain of penciclovir, 4-hydroxy-3-(hydroxymethyl)butyl, is a critical component of the molecule. Since penciclovir itself is achiral, the challenge in synthesizing this side chain lies not in creating specific stereocenters but in efficiently constructing the correct carbon skeleton with the required hydroxyl groups.

Several precursors have been developed for the synthesis of this side chain. One common method starts from 2-(hydroxymethyl)butane-1,4-diol. newdrugapprovals.org This is reacted with an aldehyde, such as formaldehyde, to form a cyclic dioxane intermediate, which is then further functionalized for coupling with the guanine moiety. newdrugapprovals.org

An alternative, more easily prepared precursor is 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione. nih.govtandfonline.com This cyclic compound serves as a stable and convenient precursor to the diacetate side chain used in many conventional synthetic processes. nih.gov Another approach involves starting with triethyl 3-bromopropane-1,1,1-tricarboxylate, which is reacted with 2-amino-6-chloropurine. tandfonline.com Subsequent chemical transformations, including reduction and hydrolysis, yield the final penciclovir structure. tandfonline.com

Advanced Synthetic Routes for Penciclovir Preparation

To improve the efficiency and yield of penciclovir synthesis, researchers have explored advanced synthetic methodologies that offer milder reaction conditions and greater control over selectivity.

Mitsunobu Reaction in Acyclic Nucleoside Synthesis

The Mitsunobu reaction has emerged as a powerful tool for the synthesis of acyclic nucleosides like penciclovir. newdrugapprovals.org This reaction allows for the condensation of an acidic component, such as a purine derivative, with a primary or secondary alcohol under mild, essentially neutral conditions. newdrugapprovals.org

In the context of penciclovir synthesis, the Mitsunobu reaction is used to couple the purine base with the pre-formed acyclic side chain alcohol. A key advantage of this method is its high N9 selectivity, particularly when using protected purine precursors. newdrugapprovals.orgacademax.com For example, the coupling of bis-Boc-protected 2-amino-6-chloropurine with the side-chain alcohol precursor proceeds in high yield with exclusive N9 alkylation, completely avoiding the formation of the N7 isomer. newdrugapprovals.orgresearchgate.net The reaction conditions are significantly milder than traditional alkylation methods, often proceeding to completion at room temperature within a short timeframe. newdrugapprovals.org

| Feature | Description | Reference |

|---|---|---|

| Reaction Conditions | Mild and essentially neutral, often conducted at room temperature. | newdrugapprovals.org |

| Reagents | Typically involves an azodicarboxylate (e.g., DNAD) and a phosphine (e.g., PPh3). | newdrugapprovals.org |

| Selectivity | Provides high to excellent N9 regioselectivity, especially with protected purines. | researchgate.netacademax.com |

| Yield | Generally provides high yields of the desired N9-alkylated product. | newdrugapprovals.org |

Synthesis from Guanosine (B1672433) and Related Precursors

Practical synthetic methods for penciclovir have been established starting from the readily available nucleoside, guanosine. researchgate.net A common strategy involves the conversion of guanosine into an intermediate like N2-acetyl-7-benzylguanine. nih.govresearchgate.net This intermediate can then be selectively alkylated at the N9 position with a suitable side-chain precursor. researchgate.net Following the coupling reaction, the benzyl and acetyl protecting groups are removed to yield penciclovir. researchgate.net This route is advantageous as it leverages an inexpensive starting material and allows for the production of pure penciclovir without the need for chromatography. researchgate.net Another approach involves the chlorination of guanine to produce 2-amino-6-chloropurine, which then undergoes N9-alkylation with the side chain, followed by hydrolysis of the 6-chloro group to the hydroxyl group of guanine. google.com

Prodrug Design and Synthesis: The Case of Famciclovir (B1672041)

Penciclovir itself has poor oral bioavailability. newdrugapprovals.org To address this limitation, a prodrug strategy was employed, leading to the development of famciclovir. newdrugapprovals.orgwikipedia.org Famciclovir is designed to be efficiently absorbed after oral administration and then rapidly converted in the body to the active antiviral agent, penciclovir. issplc.comeaspublisher.com

The synthesis of famciclovir involves modifications to the penciclovir structure. Specifically, the two hydroxyl groups on the acyclic side chain are esterified with acetyl groups. tandfonline.com Additionally, the 6-hydroxyl group on the purine ring is removed; famciclovir is a 2-aminopurine derivative, whereas penciclovir is a guanine (2-amino-6-hydroxypurine) derivative. tandfonline.com

A common synthetic route to famciclovir starts with a common intermediate used in penciclovir synthesis, such as the N9-alkylated 2-amino-6-chloropurine derivative. tandfonline.com For famciclovir synthesis, the 6-chloro group is removed by hydrogenolysis, and the side-chain hydroxyls are acetylated. tandfonline.com This approach allows for the efficient, large-scale preparation of both penciclovir and famciclovir from a shared precursor. tandfonline.com Upon administration, famciclovir undergoes deacetylation and oxidation at the 6-position of the purine ring to generate penciclovir. easpublisher.com

Chemical Design and Preparation of Famciclovir

Famciclovir is an oral prodrug of penciclovir designed to improve its bioavailability. The chemical design of famciclovir involves two key modifications to the penciclovir structure: the hydroxyl groups on the acyclic side chain are acetylated, and the guanine base is replaced by a 2-aminopurine moiety. This transforms the polar penciclovir molecule into the more lipophilic famciclovir, facilitating its absorption from the gastrointestinal tract nih.gov.

Several synthetic routes for famciclovir have been established. One common approach involves the reaction of 2-amino-6-chloropurine with a suitable acyclic side chain precursor. For instance, 2-amino-6-chloropurine can be reacted with triethyl 3-bromopropane-1,1,1-tricarboxylate. The resulting product undergoes decarbethoxylation and transesterification, followed by reduction of the ester groups to diols and subsequent O-acetylation to yield famciclovir. The final step involves the hydrogenolytic reduction of the 6-chloro group to afford the 2-aminopurine nucleus of famciclovir.

Another practical synthetic method utilizes N2-acetyl-7-benzylguanine and a cyclic side chain precursor, 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione. This method allows for regioselective coupling at the N9 position of the purine base in good yield, leading to the efficient production of famciclovir in a limited number of steps.

Enzymatic and Metabolic Conversion Pathways of Famciclovir to Penciclovir

Following oral administration, famciclovir undergoes a two-step enzymatic conversion to the active antiviral agent, penciclovir. This metabolic pathway is crucial for its therapeutic effect.

The primary conversion pathway involves:

De-acetylation: The first step is the rapid hydrolysis of the two acetyl groups from the side chain of famciclovir. This reaction is catalyzed by esterases present in the intestine and liver, yielding an intermediate metabolite known as BRL 42359 (6-deoxy-penciclovir).

Oxidation: The subsequent and rate-limiting step is the oxidation of the purine base at the C-6 position. This oxidation converts the 2-aminopurine ring of BRL 42359 into the guanine ring of penciclovir. In vitro studies using human liver cytosol have provided strong evidence that this reaction is primarily catalyzed by aldehyde oxidase, not xanthine oxidase. The reaction follows Michaelis-Menten kinetics with a KM of approximately 115 µM.

This efficient two-step conversion results in high systemic levels of penciclovir, overcoming the poor oral absorption of the parent drug.

Exploration of Other Prodrug Strategies for Enhanced Bioavailability

The success of famciclovir has spurred the exploration of other prodrug strategies to enhance the bioavailability of penciclovir and other acyclic nucleoside analogues. These strategies primarily focus on masking the polar hydroxyl groups to increase lipophilicity and facilitate passive diffusion across the intestinal membrane.

Common prodrug approaches include:

Esterification: Similar to the diacetyl esters in famciclovir, other ester derivatives can be synthesized. For example, amino acid esters, such as the L-valyl ester of acyclovir (B1169) (valacyclovir), have been highly successful in increasing aqueous solubility and oral bioavailability nih.gov. This strategy leverages active transport mechanisms in the gut in addition to passive diffusion.

Carbonate Derivatives: The synthesis of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl) purines has been explored as potential prodrugs of penciclovir newdrugapprovals.org. These compounds are designed to be hydrolyzed by esterases in vivo to release the active drug.

These strategies aim to create derivatives that are readily absorbed and then efficiently metabolized to the active parent compound, a principle that has been widely applied in the development of antiviral chemotherapy nih.gov.

Development of Novel Penciclovir Analogues and Derivatives

Research has extended beyond prodrugs to the development of novel analogues and derivatives of penciclovir. These efforts are aimed at improving antiviral potency, expanding the spectrum of activity, overcoming resistance, and further optimizing pharmacokinetic properties.

Tricyclic Penciclovir Derivatives and Lipophilicity Modulation

A significant area of research has been the synthesis of tricyclic derivatives of penciclovir. In these analogues, the N1 and N2 atoms of the guanine base are linked by a bridge, often forming an imidazo[1,2-a]purine system nih.gov. This modification creates a more rigid and extended heterocyclic structure.

The primary goals of this strategy are:

Modulating Lipophilicity: The addition of the third ring and various substituents can significantly increase the lipophilicity of the molecule compared to penciclovir. For example, substitution at the 6-position with a phenyl group enhances lipophilicity and has been shown to potentiate antiviral activity nih.gov.

Exploring New Interactions: The modified shape and electronic properties of the tricyclic system can lead to different interactions with the viral thymidine (B127349) kinase and DNA polymerase, potentially improving potency or overcoming resistance.

Studies have shown that 6-phenyl derivatives are among the most potent tricyclic analogues, exhibiting strong inhibitory activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV) nih.gov. The lipophilicity of these compounds can be further fine-tuned by introducing substituents on the phenyl ring, allowing for a systematic investigation of quantitative structure-activity relationships (QSAR).

| Compound Type | Key Structural Feature | Primary Goal of Modification | Effect on Lipophilicity |

|---|---|---|---|

| Penciclovir | Acyclic guanine nucleoside | Baseline antiviral activity | Low |

| Famciclovir | Diacetyl, 2-aminopurine prodrug | Increase oral bioavailability | Increased |

| Tricyclic Penciclovir Derivatives | Etheno bridge between N1 and N2 of guanine | Modulate lipophilicity and explore new binding interactions | Significantly Increased |

Phosphoramidate Prodrugs (ProTides) of Penciclovir

The phosphoramidate prodrug approach, known as ProTide technology, is a sophisticated strategy designed to deliver the monophosphorylated form of a nucleoside analogue directly into cells. This bypasses the initial and often inefficient phosphorylation step catalyzed by viral or cellular kinases, which can be a key mechanism of drug resistance.

A ProTide consists of a nucleoside monophosphate where the phosphate (B84403) group is masked by an aryl group and an amino acid ester. Once inside the cell, these masking groups are enzymatically cleaved to release the nucleoside monophosphate, which is then readily converted to the active triphosphate form nih.gov.

While extensively studied for other nucleosides, the application of ProTide technology to penciclovir has also been investigated. The synthesis of penciclovir ProTides involves the phosphorylation of the primary hydroxyl group on the acyclic side chain, followed by the addition of the aryl and amino acid ester moieties cardiff.ac.uk. This approach offers the potential to:

Increase the intracellular concentration of the active metabolite.

Overcome resistance mechanisms related to deficient viral thymidine kinase activity.

Enhance potency and potentially broaden the antiviral spectrum.

Structure-Activity Relationship (SAR) Studies of Modified Analogues

Structure-activity relationship (SAR) studies are fundamental to the rational design of more effective penciclovir analogues. These studies systematically modify different parts of the molecule and assess the impact on antiviral activity.

Key findings from SAR studies on acyclic nucleoside analogues like penciclovir include:

The Guanine Base: The 6-oxo and 2-amino groups of the guanine base are crucial for recognition by viral enzymes and for maintaining antiviral activity. Modifications at these positions are generally detrimental nih.gov.

The Acyclic Side Chain: The length and flexibility of the side chain, as well as the presence and position of hydroxyl groups, are critical. The 4-hydroxy-3-(hydroxymethyl)butyl side chain of penciclovir is optimized for phosphorylation by viral thymidine kinase nih.gov.

Modifications for Prodrugs: As seen with famciclovir, converting the guanine to a 2-aminopurine and acetylating the hydroxyls creates an effective prodrug that is metabolically converted back to the active guanine form mdpi.com.

Tricyclic Systems: In tricyclic analogues, the nature and position of substituents on the third ring significantly influence antiviral potency and cytotoxicity. Lipophilic groups at the C6-position, such as a phenyl ring, are generally favorable for antiherpetic activity nih.gov.

These SAR studies provide a detailed understanding of the molecular requirements for antiviral activity and guide the design of new derivatives with improved therapeutic profiles nih.govuv.es.

| Molecular Moiety | Modification | Impact on Antiviral Activity | Reference SAR Principle |

|---|---|---|---|

| Guanine Base | Removal/modification of 2-amino or 6-oxo group | Generally detrimental | Essential for enzyme recognition nih.gov |

| Acyclic Side Chain | Alteration of length or hydroxyl position | Reduced or abolished | Optimized for viral kinase phosphorylation nih.gov |

| Hydroxyl Groups | Esterification (e.g., acetylation) | Creates inactive prodrug; activity restored upon hydrolysis | Increases lipophilicity for better absorption |

| Purine Ring | Formation of a third, fused ring (tricyclic) | Can enhance potency, especially with lipophilic C6-substituents | Increases lipophilicity and alters binding interactions nih.gov |

Analytical and Bioanalytical Methodologies for Penciclovir Research

In Vitro Antiviral Susceptibility Testing Methods

Evaluating the antiviral potency of penciclovir (B1679225) against viral pathogens is crucial for understanding its therapeutic potential. Several in vitro assays are utilized, primarily focusing on determining the concentration required to inhibit viral replication or specific viral processes.

Plaque Reduction Assays for Half Maximal Inhibitory Concentration (IC50) Determination

Plaque reduction assays (PRA) are a cornerstone in determining the antiviral susceptibility of compounds like penciclovir. These assays quantify the reduction in viral plaque formation in cell monolayers, which directly correlates with the compound's ability to inhibit viral replication. The half maximal inhibitory concentration (IC50) is defined as the concentration of the drug that reduces viral plaque formation by 50% compared to untreated controls.

Penciclovir has demonstrated potent activity against various herpes simplex virus (HSV) strains in plaque reduction assays. Studies have reported IC50 values for penciclovir against HSV-1 and HSV-2 ranging from 0.07 to 3.1 µg/mL in MRC-5 cells hres.ca. For instance, against HSV-1 strain SC16, penciclovir exhibited an EC50 of 0.8 mg/L in MRC-5 cells oup.comresearchgate.net. Other studies have reported IC50 values for penciclovir against HSV-1 and HSV-2 in the range of 0.4-3.1 μg/mL caymanchem.comcaymanchem.com. The specific IC50 values can vary depending on the cell line used and the assay protocol, highlighting the importance of standardized methodologies nih.govfda.gov. For example, against feline herpesvirus type-1 (FHV-1), penciclovir showed a median IC50 of 13.9 µM, which was significantly lower than that of acyclovir (B1169) (57.9 µM) avma.org.

Table 1: Representative IC50 Values of Penciclovir in Plaque Reduction Assays

| Virus Strain/Type | Cell Line | Assay Type | IC50 Value | Reference |

| HSV-1 (SC16) | MRC-5 | Plaque Reduction Assay | 0.8 mg/L | oup.comresearchgate.net |

| HSV-1, HSV-2 | MRC-5 | Plaque Reduction Assay | 0.4-3.1 μg/mL | caymanchem.comcaymanchem.com |

| HSV Isolates | MRC-5 | Plaque Reduction Assay | 0.07-3.10 µg/mL | hres.ca |

| HSV-1, HSV-2 | Various | Plaque Reduction Assay | 0.25-4.0 ratio to ACV | nih.gov |

| FHV-1 | CRFK | Plaque Reduction Assay | 13.9 µM | avma.org |

| FHV-1 | CRFK | Plaque Reduction Assay | 0.86 μg/mL (3.4 μM) | escholarship.org |

Viral Yield Reduction and DNA Synthesis Inhibition Assays

Beyond plaque reduction, other in vitro assays provide insights into penciclovir's mechanism of action by measuring its impact on viral replication and genetic material synthesis.

Viral Yield Reduction Assays: These assays quantify the reduction in the production of infectious viral progeny. Penciclovir has demonstrated superior activity compared to acyclovir in certain viral yield reduction assays. For instance, in a 24-hour virus yield reduction assay using MRC-5 cells infected with HSV-1 at 0.3 plaque-forming units (pfu) per cell, penciclovir showed 99% effective concentrations of 0.6 mg/L, whereas acyclovir required 1.1 mg/L oup.comresearchgate.net. The effectiveness of penciclovir in these assays can be influenced by the multiplicity of infection (MOI), with activity sometimes inversely related to higher MOIs oup.comresearchgate.net.

DNA Synthesis Inhibition Assays: These assays directly assess the compound's ability to inhibit viral DNA synthesis, a key target for penciclovir. Penciclovir is known to inhibit HSV-1 and HSV-2 DNA synthesis caymanchem.comcaymanchem.com. In comparative studies, penciclovir exhibited a 50% effective concentration (EC50) of 0.01 mg/L for inhibiting viral DNA synthesis, which was notably lower than acyclovir's EC50 of 0.06 mg/L oup.comresearchgate.net. In MRC-5 cells, penciclovir inhibited HSV-1 DNA synthesis with an IC50 of 0.04 μg/ml caymanchem.comcaymanchem.com. Importantly, the inhibition of viral DNA synthesis by penciclovir was found to be less affected by variations in the MOI compared to viral yield reduction assays oup.comresearchgate.net. This suggests that the direct inhibition of DNA synthesis is a robust measure of penciclovir's antiviral activity.

Table 2: Comparative Efficacy of Penciclovir in Viral Yield Reduction and DNA Synthesis Inhibition Assays

| Assay Type | Virus | Cell Line | Compound | Metric | Value | Reference |

| 24h Virus Yield Reduction | HSV-1 | MRC-5 | Penciclovir | 99% EC | 0.6 mg/L | oup.comresearchgate.net |

| 24h Virus Yield Reduction | HSV-1 | MRC-5 | Acyclovir | 99% EC | 1.1 mg/L | oup.comresearchgate.net |

| Viral DNA Synthesis Inhibition | HSV | MRC-5 | Penciclovir | EC50 | 0.01 mg/L | oup.comresearchgate.net |

| Viral DNA Synthesis Inhibition | HSV | MRC-5 | Acyclovir | EC50 | 0.06 mg/L | oup.comresearchgate.net |

| DNA Synthesis Inhibition | HSV-1 | MRC-5 | Penciclovir | IC50 | 0.04 μg/ml | caymanchem.comcaymanchem.com |

Chromatographic Quantification of Penciclovir in Research Matrices

Accurate quantification of penciclovir in biological samples is essential for pharmacokinetic studies, drug metabolism investigations, and efficacy assessments in various research settings. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are the methods of choice.

High-Performance Liquid Chromatography (HPLC) for Quantitation in Biological Matrices (e.g., Skin Layers, Plasma)

HPLC methods are widely employed for the determination of penciclovir in biological fluids such as plasma and in tissue samples like skin layers. These methods are valued for their specificity, accuracy, and versatility.

Plasma Analysis: Reversed-phase HPLC (RP-HPLC) using C18 columns is a common approach. Mobile phases typically consist of a mixture of phosphate (B84403) buffer (often with pH adjustments) and organic solvents like methanol (B129727) or acetonitrile (B52724) researchgate.netnih.govingentaconnect.comi-scholar.inpillbuys.com. Detection is usually performed using UV spectrophotometry, with wavelengths around 254 nm being frequently used researchgate.netnih.govingentaconnect.comi-scholar.inpillbuys.comnih.gov. Acyclovir is often employed as an internal standard (IS) due to its structural similarity to penciclovir, aiding in the compensation for matrix effects and variations in sample preparation researchgate.netnih.govi-scholar.in. Linearity ranges for penciclovir quantification in plasma have been reported from 0.05 µg/mL up to 7000.9 ng/mL, with limits of quantification (LOQ) as low as 0.05 µg/mL nih.govingentaconnect.comi-scholar.innih.gov. These methods are validated for bioequivalence and pharmacokinetic studies nih.govingentaconnect.comi-scholar.in.

Skin Analysis: For studies investigating topical delivery or skin penetration, HPLC is also utilized to quantify penciclovir in skin layers. Sample preparation typically involves extracting penciclovir from skin tissue using solvents like water or methanol soton.ac.ukufrgs.br. Analytical methods often employ C18 columns with mobile phases comprising aqueous buffers and organic modifiers, with UV detection at 254 nm nih.govufrgs.br. For example, a method for analyzing penciclovir in porcine ear skin utilized water as the extraction solvent and a C18 column with a mobile phase of water and methanol ufrgs.br.

Table 3: Summary of HPLC Methods for Penciclovir Quantification

| Matrix | Column Type | Mobile Phase Composition | Detection | Flow Rate (mL/min) | LOQ | Linearity Range | Reference |

| Plasma | BDS-C18 | 20mM Phosphate buffer (pH 7.5) : Methanol : Acetonitrile (94:3:3, v/v/v) | UV @ 254 nm | 1.0 | 0.1 µg/mL | 0.1-5.0 µg/mL | nih.gov |

| Plasma | C18 | 0.4% Phosphoric acid-Methanol (95:5) | Fluorescence (Ex 270nm, Em 375nm) | 0.8 | 0.05 µg/mL | 0.05-5 μg/mL | ingentaconnect.com |

| Plasma | C18 | 20mM Phosphate buffer (pH 3.5 ± 0.05) : Methanol (95:5, v/v) | UV @ 254 nm | 1.0 | 50.1 ng/mL | 50.1 ng/mL - 7000.9 ng/mL | i-scholar.in |

| Skin | ODS2 | Methanol : 0.1 M Ammonium acetate (B1210297) buffer (pH 6.0) (1:10, v/v) | UV @ 254 nm | 1.0 | Not specified | Not specified | nih.gov |

| Skin | C18 | Water : Hydrochloric acid (or Water : Methanol) | Not specified | Not specified | Not specified | 0.1 – 25 μg/mL | ufrgs.br |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method for penciclovir quantification due to its superior sensitivity, selectivity, and speed, especially for complex biological matrices like plasma and serum.

LC-MS/MS methods typically employ C18 reversed-phase columns for chromatographic separation nih.govnih.govpillbuys.comnih.gov. Electrospray ionization (ESI) in positive ion mode is commonly used, with specific precursor and product ion transitions monitored in the multiple reaction monitoring (MRM) mode for quantification nih.govnih.govpillbuys.comnih.govijper.org. For penciclovir, a typical transition monitored is from the precursor ion m/z 254.00 to the product ion m/z 152.09 nih.govpillbuys.com. Acyclovir is frequently utilized as an internal standard, with transitions such as m/z 226.00 > 152.09 nih.govnih.govpillbuys.comnih.gov. These methods have achieved very low limits of quantification, with values reported as 0.05 μg/ml pillbuys.com or 52.55 ng/mL nih.gov, enabling precise measurement of penciclovir concentrations in pharmacokinetic studies nih.govnih.govpillbuys.com. LC-MS/MS methods have also been developed for the simultaneous determination of penciclovir along with other antiviral drugs or its metabolites nih.govnih.govijper.orgresearchgate.net.

Table 4: Summary of LC-MS/MS Methods for Penciclovir Quantification

| Matrix | Column Type | Ionization Mode | MRM Transitions (Penciclovir) | Internal Standard | LOQ | Reference |

| Plasma | C18 | ESI+ | m/z 254.00 > 152.09 | Acyclovir | 0.05 μg/ml | nih.govpillbuys.com |

| Plasma | C18 | ESI+ | m/z 254.00 > 152.09 | Acyclovir | 52.55 ng/mL | nih.gov |

| Serum | Biphenyl | ESI+ | m/z 254.00 > 152.09 | Labeled IS | 0.156 μmol/L | nih.gov |

| Plasma | C18 | ESI+ | m/z 254.00 > 152.09 | Acyclovir | 0.05 μg/ml | nih.gov |

Strategies for Addressing Matrix Effects in Tandem Mass Spectrometry

Matrix effects, which arise from co-eluting endogenous substances interfering with the ionization efficiency of the analyte or internal standard, are a critical consideration in LC-MS/MS bioanalysis. Several strategies are employed to mitigate these effects when quantifying penciclovir:

Internal Standards: The use of structurally similar internal standards, such as acyclovir or isotopically labeled penciclovir, is a primary method for compensating for matrix effects. These standards co-elute with the analyte, experiencing similar ionization suppression or enhancement, thereby improving the accuracy and precision of the quantification researchgate.netnih.govnih.govpillbuys.comnih.gov.

Sample Preparation and Cleanup: Robust sample preparation techniques are vital for removing interfering matrix components. Solid-phase extraction (SPE) is commonly used to isolate and concentrate penciclovir from complex biological samples, thereby reducing matrix effects nih.govnih.gov. Protein precipitation followed by extraction or direct injection of the eluate is also employed researchgate.netingentaconnect.compillbuys.comnih.govresearchgate.net.

Method Optimization: Careful optimization of chromatographic separation and mass spectrometric parameters can also minimize matrix effects. Some studies have reported minimal matrix effects for penciclovir, suggesting efficient ionization and effective separation from endogenous interferents pillbuys.com. For instance, one study indicated mean matrix effects between 106.6% and 112.9%, implying minimal ionization suppression or enhancement pillbuys.com. Another study reported matrix effects ranging from 76.3% to 93.6% with a process efficiency of 67.6–87.7% nih.gov.

By employing these strategies, highly sensitive and accurate quantification of penciclovir in various biological matrices can be achieved, supporting critical research objectives.

Compound List

Penciclovir

Acyclovir

Ganciclovir

Varicella-zoster virus (VZV)

Herpes simplex virus type 1 (HSV-1)

Herpes simplex virus type 2 (HSV-2)

Feline herpesvirus type-1 (FHV-1)

Epstein-Barr virus (EBV)

Human cytomegalovirus (HCMV)

Hepatitis B virus (HBV)

Electrochemical Approaches for Penciclovir and its Prodrugs

Electrochemical methods offer sensitive, selective, and cost-effective analytical tools for the determination of pharmaceutical compounds, including antiviral agents like penciclovir and its prodrugs. Research in this area has focused on developing novel electrode materials and optimizing electrochemical techniques to achieve accurate quantification in various matrices, particularly biological fluids.

Electrochemical Determination of Penciclovir and Famciclovir

Electrochemical techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and adsorptive stripping voltammetry (AdSV) have been employed to study the electrochemical behavior and quantify penciclovir and its prodrug, famciclovir. These studies often involve modifying electrode surfaces with nanomaterials to enhance electrocatalytic activity and improve analytical performance.

Famciclovir, an orally administered prodrug of penciclovir, has been a significant focus of electrochemical research. Studies have utilized boron-doped diamond electrodes (BDDEs) modified with various nanomaterials for its determination. For instance, a novel electrochemical sensor based on molybdenum disulfide nanosheets decorated with silver nanoparticles and multi-walled carbon nanotubes (MoS2NSs@AgNPs/MWCNTs-COOH) has been developed for the effective detection of penciclovir sciprofiles.comnovanet.ca. Similarly, iron oxide nanoparticles integrated into carbon paste electrodes have been explored for creating sensitive and selective voltammetric sensors for penciclovir dntb.gov.uaresearchgate.net.

Famciclovir's electrochemical oxidation has been investigated using differential pulse voltammetry at a boron-doped diamond electrode (BDDE) across a wide pH range (2.0–10.0) dergipark.org.trresearchgate.net. These studies revealed that the oxidation of famciclovir at the BDDE is an irreversible and diffusion-controlled process dergipark.org.trresearchgate.net. The anodic peak current demonstrated a linear relationship with concentration in different matrices.

Table 1: Summary of Electrochemical Determination of Famciclovir

| Electrode Material | Technique | Analyte | Matrix | Linear Range (µM) | Limit of Detection (µM) | Reference |

| Boron-doped diamond electrode (BDDE) | Differential Pulse Voltammetry (DPV) | Famciclovir | Standard Solution | 0.5 – 12 | 0.022 | dergipark.org.trresearchgate.net |

| Boron-doped diamond electrode (BDDE) | Differential Pulse Voltammetry (DPV) | Famciclovir | Human Serum | 6 – 100 | 0.42 | dergipark.org.trresearchgate.net |

Research has also explored the use of modified electrodes for penciclovir detection. For example, a sensor utilizing MoS2NSs@AgNPs/MWCNTs-COOH nanocomposites demonstrated effective detection of penciclovir sciprofiles.comnovanet.ca. Electrochemical behavior studies have employed cyclic voltammetry (CV) and differential pulse voltammetry (DPV) on modified glassy carbon electrodes (GCEs) to analyze penciclovir novanet.caresearchgate.netmdpi.com. These investigations aim to establish sensitive and selective methods for quantifying penciclovir and its related compounds in biological samples, such as human serum and plasma, which are crucial for pharmacokinetic and bioequivalence studies dergipark.org.trresearchgate.netnih.govresearchgate.net.

Techniques Employed

A variety of electrochemical techniques form the basis of these analytical approaches:

Cyclic Voltammetry (CV): Used to study the redox mechanisms, reversibility, and electron transfer kinetics of penciclovir and its prodrugs at electrode surfaces novanet.caresearchgate.netdergipark.org.trmdpi.com.

Differential Pulse Voltammetry (DPV): A sensitive technique employed for the quantitative determination of famciclovir and penciclovir, often providing enhanced peak currents and lower detection limits compared to CV researchgate.netdergipark.org.trresearchgate.netmdpi.com.

Adsorptive Stripping Voltammetry (AdSV): Mentioned as a technique for the determination of penciclovir, suggesting the pre-concentration of the analyte onto the electrode surface before electrochemical measurement researchgate.net.

The development of modified electrodes, often incorporating nanomaterials like metal oxides or carbon-based composites, has been central to improving the sensitivity, selectivity, and stability of these electrochemical sensors for penciclovir and its prodrugs sciprofiles.comnovanet.cadntb.gov.uaresearchgate.net.

Preclinical Formulation and Targeted Delivery Research for Sodium Penciclovir

Development of Topical Nanoemulsion Systems for Penciclovir (B1679225) Delivery

The topical delivery of penciclovir has been a significant area of research to enhance its therapeutic efficacy at the site of infection, primarily for conditions caused by the Herpes simplex virus. researchgate.net Nanoemulsions have emerged as a promising carrier system for this purpose. These are oil-in-water (O/W) emulsions characterized by very small droplet sizes, typically in the nanometer range. ijpsonline.com